molecular formula C21H18N4O5S B11516304 4-Cyano-3-methyl-5-[(2,4,6-trioxo-1-m-tolyl-tetrahydro-pyrimidin-5-ylidenemethyl)-amino]-thiophene-2-carboxylic acid ethyl ester

4-Cyano-3-methyl-5-[(2,4,6-trioxo-1-m-tolyl-tetrahydro-pyrimidin-5-ylidenemethyl)-amino]-thiophene-2-carboxylic acid ethyl ester

Cat. No.: B11516304
M. Wt: 438.5 g/mol
InChI Key: DOBCHLMIWOSCBX-AUEPDCJTSA-N
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Description

This compound, with the chemical formula C18H20N2O3S, is a fascinating member of the thiophene family. Its structure combines a thiophene ring, a cyano group, and a pyrimidine moiety. Let’s explore its synthesis, properties, and applications.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve several steps. One common approach includes the following:

    Thiophene Synthesis: Start by synthesizing the thiophene ring, often through cyclization reactions.

    Cyano Group Introduction: Introduce the cyano group (CN) at a suitable position on the thiophene ring.

    Pyrimidine Formation: Construct the pyrimidine ring by reacting the cyano-thiophene intermediate with appropriate reagents.

    Carboxylation: Finally, carboxylate the pyrimidine ring to obtain the desired compound.

Industrial Production:: Industrial-scale production methods typically optimize yield and efficiency. These may involve multistep processes, catalytic reactions, and purification steps.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can modify functional groups, affecting its reactivity.

    Substitution: Substituents on the thiophene ring can be replaced by other groups.

    Hydrolysis: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

    Hydrolysis: Acidic or basic hydrolysis conditions.

Scientific Research Applications

This compound finds applications across disciplines:

    Chemistry: As a building block for novel materials.

    Biology: Investigating its interactions with biological molecules.

    Medicine: Potential drug candidates due to its unique structure.

    Industry: Used in organic electronics, sensors, and more.

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Properties

Molecular Formula

C21H18N4O5S

Molecular Weight

438.5 g/mol

IUPAC Name

ethyl 4-cyano-5-[(E)-[6-hydroxy-1-(3-methylphenyl)-2,4-dioxopyrimidin-5-yl]methylideneamino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C21H18N4O5S/c1-4-30-20(28)16-12(3)14(9-22)18(31-16)23-10-15-17(26)24-21(29)25(19(15)27)13-7-5-6-11(2)8-13/h5-8,10,27H,4H2,1-3H3,(H,24,26,29)/b23-10+

InChI Key

DOBCHLMIWOSCBX-AUEPDCJTSA-N

Isomeric SMILES

CCOC(=O)C1=C(C(=C(S1)/N=C/C2=C(N(C(=O)NC2=O)C3=CC=CC(=C3)C)O)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC(=C3)C)O)C#N)C

Origin of Product

United States

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